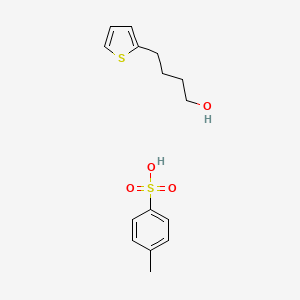
4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol is a compound that combines the properties of two distinct chemical groups: the sulfonic acid group and the thiophene group. The sulfonic acid group is known for its strong acidic properties and its ability to act as a catalyst in various chemical reactions. The thiophene group, on the other hand, is a sulfur-containing heterocycle that is commonly found in many biologically active compounds and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol typically involves the following steps:
Sulfonation of Toluene: Toluene is sulfonated using sulfuric acid to produce 4-Methylbenzenesulfonic acid.
Thiophene Functionalization: The thiophene ring is introduced through a series of reactions involving thiophene and butanol derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can target the sulfonic acid group, converting it to a sulfonate or sulfinate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonates, sulfinates.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can act as a proton donor, facilitating various biochemical reactions. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonic acid: Known for its strong acidic properties and use as a catalyst.
Thiophen-2-ylbutanol: Known for its biological activity and use in drug development.
Uniqueness
4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol is unique due to the combination of the sulfonic acid and thiophene groups, which impart both strong acidic properties and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .
Propriétés
Numéro CAS |
75288-40-3 |
|---|---|
Formule moléculaire |
C15H20O4S2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol |
InChI |
InChI=1S/C8H12OS.C7H8O3S/c9-6-2-1-4-8-5-3-7-10-8;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7,9H,1-2,4,6H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
SBYNWNGUGMPPEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CSC(=C1)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


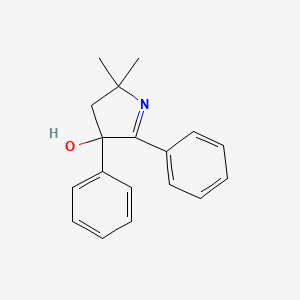
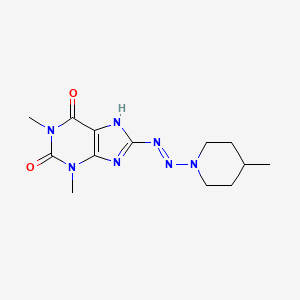
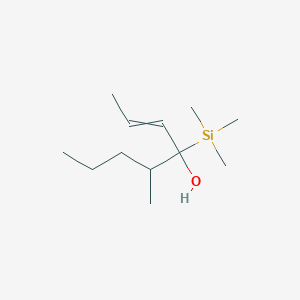
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)
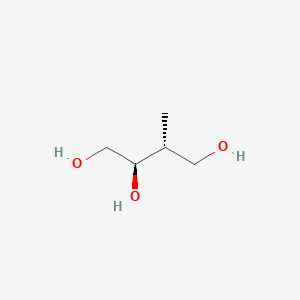

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
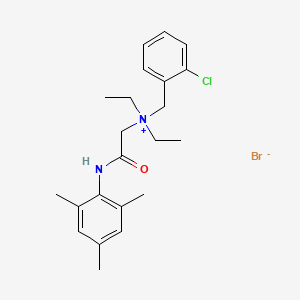

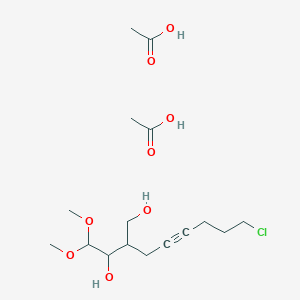
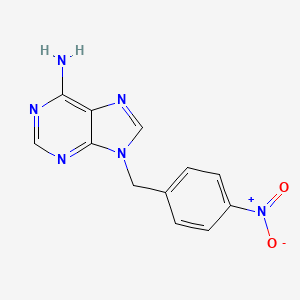

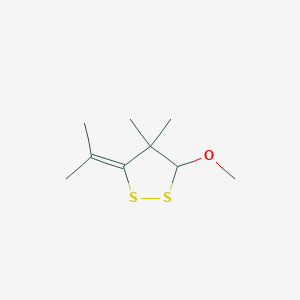
amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
